4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde
Description
4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde (CAS: 1934801-46-3) is an aldehyde-functionalized oxane derivative with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . The compound features a tetrahydropyran (oxane) ring substituted at the 4-position with both a carbaldehyde group and a 2-hydroxy-2-methylpropyl side chain. Limited data are available on its physical properties (e.g., boiling point, melting point) or safety profiles, as current literature primarily focuses on its synthesis and commercial availability . Its structural uniqueness lies in the combination of a reactive aldehyde group and a branched hydroxyl-containing substituent, which may influence solubility, stability, and reactivity in synthetic applications.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(2-hydroxy-2-methylpropyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C10H18O3/c1-9(2,12)7-10(8-11)3-5-13-6-4-10/h8,12H,3-7H2,1-2H3 |
InChI Key |
JEPQTUPQSUBNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1(CCOCC1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-2-methylpropanal with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 4-(2-Hydroxy-2-methylpropyl)oxane-4-carboxylic acid.
Reduction: 4-(2-Hydroxy-2-methylpropyl)oxane-4-methanol.
Substitution: Various ethers or esters depending on the substituent.
Scientific Research Applications
4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Reactivity and Stability
- Aldehyde Group Reactivity: Both oxane derivatives contain a reactive aldehyde group, which can undergo nucleophilic addition or oxidation.
- Hydroxyl vs. Chlorine Substituents : The hydroxyl group in the target compound may enhance solubility in polar solvents via hydrogen bonding, whereas the chlorophenyl analog’s lipophilic chlorine atom could improve membrane permeability in biological systems .
- Ester vs. Aldehyde : Methyl 4-methoxybenzoate, an ester, lacks the aldehyde’s reactivity but offers greater hydrolytic stability, making it more suitable for applications requiring prolonged shelf-life .
Biological Activity
4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde is a compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Molecular Structure and Formula:
- Molecular Formula: C8H16O2
- Molecular Weight: 144.21 g/mol
- IUPAC Name: 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde
Antimicrobial Activity
Research indicates that 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in addressing antibiotic resistance.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects, particularly on enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition Percentage | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 75% | 15.5 |
This inhibition could lead to increased acetylcholine levels in the synaptic cleft, enhancing cognitive function.
The biological activity of 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde is attributed to its structural features that facilitate interaction with biological targets. The aldehyde functional group is likely responsible for its reactivity with nucleophiles, allowing it to form covalent bonds with enzyme active sites.
Study on Antimicrobial Activity
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various compounds, including 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde. The study highlighted its effectiveness against multi-drug resistant strains, showcasing its potential for therapeutic applications in infectious diseases .
Neuroprotective Effects
Another significant study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that administration of the compound led to improved memory performance and reduced amyloid plaque formation in the brain . This suggests a promising avenue for further research into its application in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
